Cas no 1247356-05-3 (2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 3-Quinolinecarbonitrile, 2-amino-6-ethyl-5,6,7,8-tetrahydro-
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- Inchi: 1S/C12H15N3/c1-2-8-3-4-11-9(5-8)6-10(7-13)12(14)15-11/h6,8H,2-5H2,1H3,(H2,14,15)
- InChI Key: IQRJKCPTYVSVAN-UHFFFAOYSA-N
- SMILES: N1C2=C(CC(CC)CC2)C=C(C#N)C=1N
Experimental Properties
- Density: 1.14±0.1 g/cm3(Predicted)
- Boiling Point: 359.6±42.0 °C(Predicted)
- pka: 3.43±0.40(Predicted)
2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1085332-0.05g |
2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
1247356-05-3 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
| Enamine | EN300-1085332-0.1g |
2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
1247356-05-3 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
| Enamine | EN300-1085332-0.25g |
2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
1247356-05-3 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
| Enamine | EN300-1085332-0.5g |
2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
1247356-05-3 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
| Enamine | EN300-1085332-1.0g |
2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
1247356-05-3 | 1g |
$770.0 | 2023-06-10 | ||
| Enamine | EN300-1085332-2.5g |
2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
1247356-05-3 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
| Enamine | EN300-1085332-5.0g |
2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
1247356-05-3 | 5g |
$2235.0 | 2023-06-10 | ||
| Enamine | EN300-1085332-10.0g |
2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
1247356-05-3 | 10g |
$3315.0 | 2023-06-10 | ||
| Enamine | EN300-1085332-1g |
2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
1247356-05-3 | 95% | 1g |
$842.0 | 2023-10-27 | |
| Enamine | EN300-1085332-5g |
2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
1247356-05-3 | 95% | 5g |
$2443.0 | 2023-10-27 |
2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Recent Advances in the Study of 2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS: 1247356-05-3)
The compound 2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS: 1247356-05-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its tetrahydroquinoline scaffold, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and potential clinical applications.
One of the key areas of research involving this compound is its role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer, inflammatory disorders, and neurodegenerative conditions. Preliminary studies have demonstrated that 2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile exhibits selective inhibition against specific kinase targets, making it a valuable candidate for further drug development. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported its efficacy in inhibiting a subset of tyrosine kinases involved in tumor proliferation.
In addition to its kinase inhibitory properties, this compound has also been explored for its potential in modulating other biological pathways. Recent in vitro and in vivo studies have highlighted its anti-inflammatory and neuroprotective effects, suggesting a broader therapeutic scope. For example, a study conducted by researchers at a leading pharmaceutical institute revealed that the compound could attenuate neuroinflammation in a mouse model of Alzheimer's disease, potentially through the modulation of microglial activation.
The synthetic routes to 2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile have also been a focus of recent research. Advances in catalytic methodologies, such as the use of transition metal catalysts and organocatalysts, have enabled more efficient and scalable synthesis of this compound. A 2022 publication in Organic Letters detailed a novel one-pot synthesis approach that significantly improved yield and purity, addressing previous challenges in its large-scale production.
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. Ongoing research is exploring the incorporation of this scaffold into more complex drug candidates, with the aim of enhancing its therapeutic profile.
In conclusion, 2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS: 1247356-05-3) represents a versatile and pharmacologically active scaffold with significant potential in drug discovery. Its dual role as a kinase inhibitor and modulator of inflammatory pathways underscores its relevance in addressing unmet medical needs. Future research will likely focus on refining its biological activity and advancing it through preclinical and clinical development stages.
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